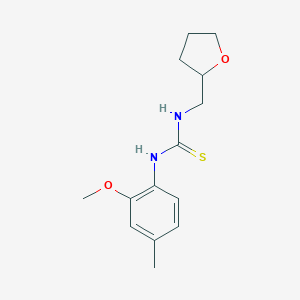![molecular formula C17H17ClN2O3 B451004 4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)
4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide is an organic compound with the molecular formula C16H17ClN2O3 It is a derivative of benzohydrazide and contains both chloro and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-methoxy-3-(methoxymethyl)benzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent, such as methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzohydrazide derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter the expression of specific genes by interacting with DNA .
Comparación Con Compuestos Similares
4-chloro-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-{(E)-[4-methoxyphenyl]methylidene}benzohydrazide: Lacks the methoxymethyl group, which may result in different chemical and biological properties.
4-chloro-N’-{(E)-[4-methoxy-3-(methyl)phenyl]methylidene}benzohydrazide: Contains a methyl group instead of a methoxymethyl group, leading to variations in reactivity and activity.
4-chloro-N’-{(E)-[4-methoxy-3-(hydroxymethyl)phenyl]methylidene}benzohydrazide: Has a hydroxymethyl group, which can influence its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C17H17ClN2O3 |
|---|---|
Peso molecular |
332.8g/mol |
Nombre IUPAC |
4-chloro-N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-11-14-9-12(3-8-16(14)23-2)10-19-20-17(21)13-4-6-15(18)7-5-13/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
Clave InChI |
HZYCIDUHAKNDRU-VXLYETTFSA-N |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC |
SMILES isomérico |
COCC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC |
SMILES canónico |
COCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-({5-[(4-iodophenoxy)methyl]-2-furoyl}amino)-4-methylbenzoate](/img/structure/B450921.png)

![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B450927.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-5-bromothiophene-2-carbohydrazide](/img/structure/B450929.png)

![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4-DICHLOROBENZYL)-2-FURAMIDE](/img/structure/B450931.png)
![5-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B450932.png)
![2-methyl-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B450933.png)
![5-bromo-N-[3-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B450934.png)

![4-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450936.png)
![N-{4-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450937.png)

![Methyl 2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B450943.png)
